1-Propyne, 3,3-difluoro-
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Overview
Description
1-Propyne, 3,3-difluoro- is an organic compound with the molecular formula C₃H₂F₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two fluorine atoms attached to the same carbon, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyne, 3,3-difluoro- can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropene with a strong base, such as potassium tert-butoxide, under anhydrous conditions. This reaction typically occurs at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 1-Propyne, 3,3-difluoro- often involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane using a suitable catalyst. This process is carried out in a continuous flow reactor to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyne, 3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can yield 3,3-difluoropropane.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous sodium hydroxide or other nucleophiles in an organic solvent.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: 3,3-Difluoropropane.
Substitution: Various substituted propynes depending on the nucleophile used.
Scientific Research Applications
1-Propyne, 3,3-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals due to their unique bioactive properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-Propyne, 3,3-difluoro- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the electronegative fluorine atoms. These features make it a reactive intermediate in many organic transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
- 1-Propyne, 3,3,3-trifluoro-
- 1-Propyne, 1,1-difluoro-
- 1-Butyne, 3,3-difluoro-
Comparison: 1-Propyne, 3,3-difluoro- is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 1-Propyne, 3,3,3-trifluoro-, it has fewer fluorine atoms, resulting in different chemical properties and reactivity patterns. Similarly, 1-Propyne, 1,1-difluoro- has fluorine atoms in different positions, leading to variations in its chemical behavior .
Properties
CAS No. |
18371-25-0 |
---|---|
Molecular Formula |
C3H2F2 |
Molecular Weight |
76.04 g/mol |
IUPAC Name |
3,3-difluoroprop-1-yne |
InChI |
InChI=1S/C3H2F2/c1-2-3(4)5/h1,3H |
InChI Key |
ZCSBOJDDMSHDGG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(F)F |
Origin of Product |
United States |
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